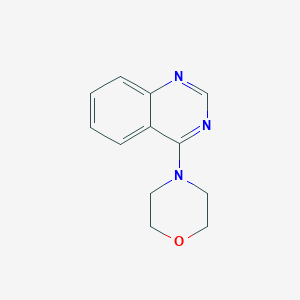

4-Quinazolin-4-ylmorpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7471-81-0 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-quinazolin-4-ylmorpholine |

InChI |

InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)12(14-9-13-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2 |

InChI Key |

VULHWRUOHMJDCG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Quinazolin 4 Ylmorpholine and Its Analogs

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing 4-quinazolin-4-ylmorpholine and related compounds have been well-established, providing reliable, albeit sometimes lengthy, routes to these molecules.

Multi-Step Synthesis from Quinazolinone Precursors

A predominant classical approach involves the multi-step synthesis starting from quinazolinone precursors. nih.govnih.govresearchgate.net This typically begins with the appropriate anthranilic acid derivative which undergoes acylation and subsequent cyclization to form a benzoxazinone. nih.gov This intermediate is then reacted with an amine to open the ring, followed by an intramolecular dehydrative cyclization to yield the quinazolin-4(3H)-one core. nih.gov To introduce the morpholine (B109124) group at the 4-position, the quinazolinone is first halogenated, commonly with reagents like thionyl chloride (SOCl₂), to produce a 4-chloroquinazoline (B184009). researchgate.net This activated intermediate is then susceptible to nucleophilic substitution by morpholine.

For instance, 2,6-disubstituted(3H)-quinazolin-4-ones are synthesized from 6-bromoanthranilic acid, which is first acylated and then dehydrated to form a benzoxazinone. nih.gov This is followed by condensation with an amine and subsequent cyclization to give the 2-substituted 6-bromo(3H)-quinazolin-4-one. nih.gov This brominated quinazolinone can then undergo further modifications before the introduction of the morpholine group.

Condensation and Cyclization Reactions in Quinazoline (B50416) Core Formation

The formation of the quinazoline ring is a critical step and can be achieved through various condensation and cyclization reactions. rsc.orgnih.govorganic-chemistry.org A common method involves the reaction of 2-aminobenzamides with aldehydes or their equivalents. nih.govorganic-chemistry.org For example, the condensation of 2-aminobenzamides with aldehydes can be catalyzed by acids like p-toluenesulfonic acid, followed by an oxidative dehydrogenation step to furnish the quinazolin-4(3H)-one ring system. organic-chemistry.org

Another approach utilizes the reaction of isatoic anhydride (B1165640) with an appropriate amine and a one-carbon source, such as formamide (B127407) or orthoformates, to construct the quinazoline core. researchgate.net Furthermore, the reaction of 2-aminoaryl ketones with aldehydes and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) can also lead to the formation of the quinazoline ring under catalyst-free conditions. researchgate.net These methods provide versatile routes to a variety of substituted quinazolines that can then be further functionalized.

Nucleophilic Substitution Reactions Involving the Morpholine Moiety

The introduction of the morpholine group onto the quinazoline scaffold is most commonly achieved through a nucleophilic aromatic substitution (SNA_r) reaction. mdpi.comresearchgate.netmdpi.com This reaction typically involves a 4-haloquinazoline, most often 4-chloroquinazoline, as the electrophilic partner and morpholine as the nucleophile. mdpi.commdpi.com The reactivity of the 4-position of the quinazoline ring is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom, making it susceptible to nucleophilic attack. nih.gov

These reactions are often carried out in a suitable solvent, and the conditions can be tailored to optimize the yield and purity of the desired this compound product. The regioselectivity of this substitution at the 4-position is well-documented and is a reliable method for introducing the morpholine moiety. mdpi.com

Advanced and Modern Synthetic Techniques

In recent years, more advanced and efficient synthetic methods have been developed to overcome some of the limitations of classical approaches, such as long reaction times and harsh conditions.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Copper Catalysis)

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of quinazoline derivatives. acs.orgnih.govresearchgate.netresearchgate.net Palladium and copper catalysts are frequently employed to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.netrsc.org For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, can be used to introduce various substituents onto the quinazoline ring. nih.govnih.gov

A notable application is the palladium-catalyzed one-pot synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides via an isocyanide insertion/cyclization sequence. acs.org Copper-catalyzed reactions have also been developed for the synthesis of quinazolines, including a cascade cyclization/hydrodehalogenation process. rsc.org These metal-catalyzed methods often offer higher yields, greater functional group tolerance, and milder reaction conditions compared to traditional methods. nih.govresearchgate.netfrontiersin.org

Table 1: Examples of Metal-Catalyzed Reactions in Quinazoline Synthesis

| Reaction Type | Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ · DCM, K₂CO₃ | 6-bromo(3H)-quinazolin-4-ones, Boronic acids/esters | 6-Aryl/heteroaryl(3H)-quinazolin-4-ones | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, DavePhos, K₃PO₄ or Cs₂CO₃ | 6-bromo(3H)-quinazolin-4-ones, Amines | 6-Amino(3H)-quinazolin-4-ones | nih.gov |

| Isocyanide Insertion/Cyclization | Palladium catalyst | 2-aminobenzamides, Aryl halides, Isocyanide | Quinazolin-4(3H)-ones | acs.org |

| Cascade Cyclization/Hydrodehalogenation | Cu(I) catalyst | Aryl aldehydes, Acetamide | Quinazolines | rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has gained significant traction as a method to accelerate organic reactions. frontiersin.orgnih.govnih.gov This technique has been successfully applied to the synthesis of quinazoline and quinazolinone derivatives, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. frontiersin.orgnih.goverdogan.edu.tr

For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives has been achieved by reacting 4-chloroquinazoline with various aryl heterocyclic amines under microwave irradiation in 2-propanol, resulting in significantly shorter reaction times (20 minutes) compared to the classical method (12 hours). nih.gov Similarly, microwave irradiation has been used to facilitate the cyclization of acylamides with ammonium formate (B1220265) to produce 2,4-disubstituted quinazolines in a matter of minutes. frontiersin.org The use of microwave technology offers a more sustainable and efficient route to these important heterocyclic compounds. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 12 hours | 20 minutes |

| Solvent | 2-propanol | 2-propanol |

| Yield | Generally lower | High yields |

| Work-up | More complex | Simpler |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.govopenmedicinalchemistryjournal.com While specific one-pot syntheses leading directly to this compound are not extensively detailed, general MCRs for quinazoline and quinazolinone synthesis are well-established and can be adapted. nih.govopenmedicinalchemistryjournal.com

For instance, a three-component, one-pot methodology for synthesizing highly substituted quinazolines involves the iodine-catalyzed reaction of substituted 2-aminoarylketones, aldehydes, and ammonium acetate. nih.gov This approach could theoretically be adapted by using a suitable 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative which, after the formation of the quinazoline ring, could be converted to the 4-morpholino derivative.

Another relevant MCR is the copper-catalyzed three-component assembly of 2-cyanoarylboronic acids, cyanamides, and amines to furnish quinazolin-4(H)-imines. marquette.edu These intermediates can then be hydrolyzed to the corresponding quinazolin-4(3H)-ones, which are common precursors for 4-chloroquinazolines and, subsequently, this compound. marquette.edu The versatility of MCRs allows for the introduction of various substituents on the quinazoline core by simply changing the initial components. researchgate.netorganic-chemistry.org

A catalyst-free, one-pot method for preparing 4-substituted quinazolines has also been reported, proceeding through repeating nucleophilic addition and elimination reactions. researchgate.net Furthermore, microwave-assisted MCRs have been employed for the synthesis of 2,4-disubstituted-1,2-dihydroquinazolines from aromatic aldehydes and 2-aminobenzophenone, using urea (B33335) as an ammonia source. openmedicinalchemistryjournal.com These methods highlight the potential for developing direct, one-pot syntheses of this compound and its derivatives.

Oxidative Cyclization and Dehydrogenation Methods

Oxidative cyclization and dehydrogenation are key steps in many quinazoline syntheses, often converting dihydroquinazoline (B8668462) intermediates into the aromatic quinazoline core. These methods typically involve the reaction of a 2-aminobenzyl derivative with an aldehyde or another carbonyl compound, followed by an oxidation step.

Visible light-assisted photo-redox oxidative annulation provides a metal-free method for the synthesis of quinazolines from amidine derivatives. nih.gov This approach is noted for its broad functional group tolerance. Another strategy involves the aerobic oxidative cyclization of 2-aminobenzylic amines with α-hydroxy ketones. nih.gov

Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines is a selective method for forming quinazoline products. marquette.edu Similarly, the dehydrogenation of 2,3-dihydroquinazolin-4(1H)-one intermediates is a critical step in many quinazolin-4(3H)-one syntheses. Various oxidizing agents, including potassium permanganate, manganese dioxide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have been used for this transformation. Metal-catalyzed dehydrogenation and biocatalytic methods using laccase have also been reported.

A notable electro-oxidative cyclization method utilizes K₂S₂O₈ to promote the tandem cyclization of primary alcohols with 2-aminobenzamides, yielding quinazolinones under mild, metal-free, and base-free conditions. nih.gov This green chemistry approach offers high efficiency and functional group tolerance. nih.gov

Derivatization Strategies and Functional Group Transformations

Once the this compound scaffold is obtained, further structural diversity can be achieved by modifying the quinazoline ring, the morpholine moiety, or by introducing other heterocyclic and aromatic groups.

Modifications at the Quinazoline Ring System (e.g., C-2, C-4, C-6, C-7 substitutions)

The quinazoline ring offers several positions for substitution, with the C-2, C-6, and C-7 positions being common targets for modification to explore structure-activity relationships. A prevalent strategy for introducing diversity at the C-2 position of 4-(morpholin-4-yl)quinazoline involves the synthesis of 2-substituted-quinazolin-4(3H)-ones as intermediates. These are typically prepared by reacting anthranilamide with various aromatic aldehydes. The resulting quinazolinone is then chlorinated, commonly with thionyl chloride, to produce a 4-chloroquinazoline intermediate. Subsequent nucleophilic aromatic substitution (SNAr) with morpholine yields the final 2-substituted-4-(morpholin-4-yl)quinazoline. nih.gov

This methodology has been used to synthesize a range of derivatives with different substituents at the C-2 position, as detailed in the table below.

| Compound ID | R Group (at C-2) |

| AK-1 | Phenyl |

| AK-2 | 4-(Methylthio)phenyl |

| AK-3 | 4-Nitrophenyl |

| AK-4 | 2-Hydroxyphenyl |

| AK-5 | 2-Nitrophenyl |

| AK-6 | 4-Chlorophenyl |

| AK-7 | 4-Fluorophenyl |

| AK-8 | 4-Bromophenyl |

| AK-9 | 4-Methoxyphenyl |

| AK-10 | 3,4,5-Trimethoxyphenyl |

| AK-11 | 2-Chloro-6-fluorophenyl |

Table 1: Examples of C-2 Substituted 4-(Morpholin-4-yl)quinazoline Analogs. Data sourced from Dwivedi et al. nih.gov

Modifications at the C-6 and C-7 positions are also crucial for tuning the biological activity of quinazoline derivatives. For example, the synthesis of gefitinib (B1684475) analogs involves substitutions at these positions. nih.gov A general approach involves starting with a substituted anthranilic acid to build the desired quinazoline core, followed by the introduction of the morpholine moiety. For instance, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[(3-morpholin-4-yl)propoxy]-quinazolin-4-amine was synthesized from 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol by reaction with 4-(3-chloropropyl)morpholine. nih.gov This demonstrates a strategy for introducing extended side chains containing a morpholine unit at the C-6 position.

Regioselective modifications can also be achieved. For example, a "sulfonyl group dance" has been reported for the regioselective C-2 modification of 6,7-dimethoxyquinazolines, showcasing advanced strategies for functionalizing specific positions on an already substituted quinazoline ring. biosynce.com

Substitutions on the Morpholine Moiety for Structural Diversity

While the derivatization of the quinazoline ring is common, direct substitution on the morpholine moiety of a pre-formed this compound is less frequently reported in the literature. Most strategies for introducing diversity on the morpholine ring involve synthesizing a substituted morpholine first and then attaching it to the 4-position of the quinazoline.

However, the morpholine ring itself is amenable to certain chemical transformations. The nitrogen atom is part of the quinazoline system and thus not available for direct alkylation or acylation. The carbon atoms of the morpholine ring, being aliphatic, are generally less reactive than the aromatic positions of the quinazoline core.

Potential strategies for derivatizing the morpholine moiety could involve:

C-H Functionalization: Modern methods for C-H activation could potentially be applied to introduce substituents on the morpholine ring, although selectivity between the different methylene (B1212753) groups could be a challenge.

Synthesis from Substituted Morpholines: The most practical and widely used approach is to employ a pre-functionalized morpholine during the synthesis. A wide variety of C-substituted morpholines can be synthesized from amino alcohols. For example, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with a key palladium-catalyzed carboamination step. nih.gov This allows for the introduction of substituents at the 3 and 5 positions of the morpholine ring, which can then be coupled to a 4-chloroquinazoline.

The introduction of alkyl or other groups at the C-2, C-3, C-5, or C-6 positions of the morpholine ring can significantly impact the steric and electronic properties of the molecule, offering a valuable avenue for generating structural diversity.

Introduction of Diverse Heterocyclic and Aromatic Moieties

A key strategy for expanding the chemical space of this compound analogs is the introduction of various heterocyclic and aromatic moieties, most commonly at the C-2 position. This is typically achieved by starting with a 2-halo-4-morpholinoquinazoline and performing cross-coupling reactions, or by building the quinazoline ring from precursors that already contain the desired heterocyclic or aromatic group.

As described in section 2.3.1, the reaction of anthranilamide with various aromatic aldehydes is a common method to introduce a substituted phenyl ring at the C-2 position. nih.gov This has been extended to include substituted thienyl groups as well. mdpi.com

Suzuki-Miyaura cross-coupling reactions are particularly useful for this purpose. For example, 2-(4(3)-bromophenyl)-4-chloroquinazolines can be coupled with various arylboronic acids to introduce a second aromatic ring, followed by substitution with morpholine. mdpi.com This approach allows for the synthesis of complex bi-aryl structures linked to the quinazoline core.

The table below shows examples of 4-(morpholin-4-yl)quinazolines with different aromatic and heterocyclic substituents at the C-2 position.

| Compound ID | C-2 Substituent |

| AK-1 | Phenyl |

| AK-10 | 3,4,5-Trimethoxyphenyl |

| AK-11 | 2-Chloro-6-fluorophenyl |

| 8b | 4-(Diphenylamino)phenyl |

| 9 | 3-(Diphenylamino)phenyl |

Table 2: Examples of 4-(Morpholin-4-yl)quinazolines with Diverse Aromatic Moieties at C-2. Data sourced from Dwivedi et al. nih.gov and Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. mdpi.com

Furthermore, other heterocyclic systems can be fused or linked to the quinazoline scaffold. For instance, triazolo[4,3-c]quinazolines and benzimidazolo[1,2-c]quinazolines have been synthesized, indicating that the core quinazoline structure can be part of a larger, polycyclic system. These more complex structures can be accessed through multicomponent reactions or sequential cyclization strategies. nih.gov

Structure Activity Relationship Sar Studies of 4 Quinazolin 4 Ylmorpholine Derivatives

Impact of Quinazoline (B50416) Core Modifications on Biological Activity

The quinazoline scaffold is a privileged structure in medicinal chemistry, and modifications to this core have a profound impact on the biological activity of 4-quinazolin-4-ylmorpholine derivatives. mdpi.comnih.gov Alterations at various positions of the quinazoline ring system can significantly modulate the potency and selectivity of these compounds.

Key modifications to the quinazoline core and their observed effects on biological activity include:

Substitution at the C-2 and C-4 positions: The nature of the substituent at the C-4 position is crucial for activity. For instance, replacing the morpholine (B109124) ring with other heterocyclic or aliphatic groups can drastically alter the compound's pharmacological profile. nih.gov Studies on 2,4,6-trisubstituted quinazolines have shown that a decylamine (B41302) group at the C-4 position is beneficial for antimicrobial activity. nih.gov

Modifications at the C-6 and C-7 positions: The introduction of various functional groups at the 6- and 7-positions of the quinazoline core has been extensively explored to enhance biological activity. mdpi.com For example, the presence of a methoxy (B1213986) group at the 6- and 7-positions, combined with a trifluoromethoxy group on an amide moiety, was found to be crucial for certain enzymatic activities. e3s-conferences.org In another study, a piperazine (B1678402) ring at the C-7 position of a 4-chlorophenethylaminoquinazoline derivative resulted in potent inhibitory activities. nih.gov

Introduction of bulky or aromatic groups: The addition of bulky or aromatic substituents can influence the molecule's interaction with its biological target. For example, in a series of 2,6-disubstituted 3-methylquinazolin-4(3H)-ones, a 2-chlorophenyl moiety at the C-2 position and a phenyl group at the C-6 position were found to be important for activity. nih.gov

The following table summarizes the impact of various quinazoline core modifications:

Table 1: Impact of Quinazoline Core Modifications on Biological Activity| Modification | Position(s) | Observed Effect |

| Decylamine substitution | C-4 | Beneficial for antimicrobial activity nih.gov |

| Methoxy groups | C-6 and C-7 | Crucial for certain enzymatic activities e3s-conferences.org |

| Piperazine ring | C-7 | Potent inhibitory activities nih.gov |

| 2-Chlorophenyl and phenyl groups | C-2 and C-6 | Important for mGlu7 NAM activity nih.gov |

Role of Substituents on the Morpholine Ring in Target Interaction and Efficacy

Key findings on the role of morpholine ring substituents include:

Impact on Anticancer Activity: In a series of morpholine-substituted quinazoline derivatives evaluated for their cytotoxic potential, the morpholine ring was incorporated as a key pharmacophore. nih.gov Specific substitutions on other parts of the molecule, in conjunction with the morpholine moiety, led to significant anticancer activity against various cancer cell lines. nih.gov

Influence on Kinase Inhibition: The morpholine ring can be a crucial element in the design of kinase inhibitors. For instance, in the development of KRAS G12C inhibitors, a fused morpholine ring was synthesized as part of a novel tetracyclic naphthyridinone core, demonstrating the versatility of the morpholine structure in creating potent and selective inhibitors. acs.org

Hydrogen Bonding Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. e3s-conferences.org For example, the morpholine moiety has been shown to form hydrogen bonds with amino acid residues in the active site of enzymes. e3s-conferences.org

Influence of Peripheral Moieties and Linkers on Pharmacological Profile

The introduction of various peripheral moieties and the use of different linkers to connect them to the core this compound structure can significantly impact the pharmacological profile of the resulting derivatives. These modifications can influence factors such as solubility, metabolic stability, and target engagement.

Notable examples of the influence of peripheral moieties and linkers include:

Urea (B33335) and Thiourea (B124793) Linkers: In the design of VEGFR-2 inhibitors, quinazolin-4(3H)-ones bearing a urea functionality were synthesized. dovepress.com Structure-activity relationship (SAR) analysis revealed that the nature of the linker and the substituents on the peripheral phenyl ring were critical for anti-proliferative activity. dovepress.com Generally, urea linkers were found to be more favorable for inhibitory activity compared to thiourea-containing derivatives in another study on EGFR inhibitors. nih.gov

Length of the Linker Chain: The length of the linker connecting the quinazoline core to a peripheral moiety can be a determining factor for biological activity. For instance, in a series of 4-anilino-quinazoline derivatives, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for dual EGFR and VEGFR2 inhibitory activity. mdpi.com Conversely, for other derivatives, a shorter two-carbon bridge was more potent than a three-carbon alkyloxy linker. nih.gov

Nature of the Peripheral Moiety: The type of peripheral group is also a key determinant of activity. For example, the introduction of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline core via a linker resulted in potent dual EGFR/VEGFR2 inhibitors. mdpi.com

The following table highlights the influence of different linkers and peripheral moieties:

Table 2: Influence of Peripheral Moieties and Linkers| Linker/Moiety | Target/Activity | Observation |

| Urea Linker | VEGFR-2 Inhibition | Generally more favorable than thiourea linkers for inhibitory activity dovepress.comnih.gov |

| Variable Length Carbon Chain | EGFR/VEGFR2 Inhibition | Optimal linker length varies depending on the specific derivative and target nih.govmdpi.com |

| 3-Nitro-1,2,4-triazole Moiety | EGFR/VEGFR2 Inhibition | Resulted in potent dual inhibitors mdpi.com |

Positional Effects of Functional Groups on Ligand Efficacy and Selectivity

The specific placement of functional groups on the this compound scaffold is a critical factor that governs the efficacy and selectivity of these ligands. Even minor changes in the position of a substituent can lead to significant differences in biological activity due to altered interactions with the target protein.

Key observations regarding positional effects include:

Substitution on the Quinazoline Ring: As discussed in section 3.1, the positions of substituents on the quinazoline core are paramount. For instance, SAR studies on 4-aminoquinazoline derivatives revealed that the presence of a chloro group at the 7-position generally led to better cytotoxic effects compared to unsubstituted analogs. dovepress.com

Substitution on Peripheral Phenyl Rings: When a peripheral phenyl ring is present, the substitution pattern on this ring can greatly influence activity. In a series of 4-anilino-quinazoline derivatives, substitution at the para and meta positions of the terminal benzene (B151609) ring with small hydrophobic substituents led to elevated inhibitory activity, while ortho-substitution resulted in less potent compounds. mdpi.com Similarly, in another study, para-hydroxy substitution on a phenyl ring was found to be favorable for activity. e3s-conferences.org

Impact on Selectivity: The position of functional groups can also dictate the selectivity of a compound for different biological targets. For example, in the development of dual EGFR/HER2 inhibitors, the optimal length of a carbon chain linker for the highest dual inhibitory activity was found to be four carbons, highlighting the importance of precise positioning for achieving desired selectivity. nih.gov

Investigative Biological Activities of 4 Quinazolin 4 Ylmorpholine and Its Analogs in Vitro Studies

Enzyme Inhibition and Modulation

Analogs of 4-quinazolin-4-ylmorpholine have been synthesized and evaluated against a wide array of enzymes, demonstrating significant inhibitory potential in several key classes.

The quinazoline (B50416) core is a well-established template for the development of protein kinase inhibitors, with several analogs showing potent activity against kinases crucial in cancer progression. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a prominent strategy in cancer therapy. A novel series of 2-thioquinazolin-4(3H)-ones was synthesized and tested for dual inhibitory activity. Notably, one analog demonstrated potent inhibition of EGFR with an IC₅₀ value of 0.049 μM and strong VEGFR-2 inhibition with an IC₅₀ of 0.054 μM. jksus.org Another study on quinazolin-4(3H)-one-morpholine hybrids identified a compound (compound 1 ) with significant inhibitory scores against both VEGFR-2 and EGFR. nih.gov Further research on 4-anilino-quinazoline derivatives also yielded compounds with potent EGFR inhibitory activity, with IC₅₀ values ranging from 0.37 to 12.93 nM. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. A series of 2,3-disubstituted quinazolin-4(3H)-ones were designed as CDK2 inhibitors. The ortho-chloro-benzylideneamino derivative 6b emerged as the most potent, with an IC₅₀ value of 0.67 μM, which is comparable to the reference inhibitor Roscovitine (IC₅₀ = 0.64 μM). acs.org Other studies have also identified quinazolinone-based derivatives as effective CDK2 inhibitors, with some compounds showing inhibitory constants (Ki) in the low nanomolar range (e.g., 0.005 µM for compound 15 ). nih.gov

Phosphodiesterase 10A (PDE10A): PDE10A is a key enzyme in signal transduction, and its inhibition is being explored for treating neurodegenerative disorders. A computational study highlighted the potential of quinoline (B57606) and quinazoline alkaloids as PDE10A inhibitors. researchgate.net While specific IC₅₀ values for this compound analogs are not yet widely reported from wet-lab studies, the quinazoline scaffold is recognized for its potential in targeting this enzyme, with papaverine (B1678415) being a known non-selective inhibitor. researchgate.net

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a crucial enzyme in DNA repair, making it a significant target in oncology. Quinazolinone derivatives have been developed as PARP-1 inhibitors. One of the most potent early compounds based on this scaffold is 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), which has an IC₅₀ of 400 nM. researchgate.net More recent work has focused on creating novel derivatives to enhance this inhibitory activity. nih.gov

DNA-Dependent Protein Kinase (DNA-PK): While the quinazoline scaffold has been extensively studied for inhibition of various protein kinases, specific in vitro inhibitory data for this compound analogs against DNA-PK are not prominently featured in the reviewed literature.

Table 1: In Vitro Protein Kinase Inhibition by Quinazoline Analogs

| Compound/Analog Series | Target Kinase | IC₅₀ / Kᵢ Value | Reference |

|---|---|---|---|

| 2-Thioquinazolin-4(3H)-one analog | EGFR | 0.049 µM | jksus.org |

| 2-Thioquinazolin-4(3H)-one analog | VEGFR-2 | 0.054 µM | jksus.org |

| Quinazolin-4(3H)-one-morpholine hybrid (1 ) | VEGFR-2 / EGFR | Potent docking scores | nih.gov |

| 4-Anilino-quinazoline derivatives | EGFR | 0.37 - 12.93 nM | nih.gov |

| Quinazolin-4(3H)-one derivative (6b ) | CDK2 | 0.67 µM | acs.org |

| Pyrazolopyrimidin-2-amine derivative (15 ) | CDK2 | 0.005 µM (Kᵢ) | nih.gov |

| 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) | PARP-1 | 400 nM | researchgate.net |

Quinazolinone derivatives have been investigated as potential treatments for Alzheimer's disease through the inhibition of cholinesterases. A series of quinazolin-4(3H)-one derivatives were synthesized as multifunctional agents, demonstrating notable acetylcholinesterase (AChE) inhibition. One compound, MR2938 , showed promising activity with an IC₅₀ value of 5.04 μM against AChE. Another study identified several quinazolinone derivatives (4b, 5a, 6f, 6h, 7b ) with significant in vitro AChE inhibitory effects. nih.gov

Table 2: In Vitro Cholinesterase Inhibition by Quinazoline Analogs

| Compound/Analog | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| MR2938 | Acetylcholinesterase (AChE) | 5.04 µM | |

| Various derivatives | Acetylcholinesterase (AChE) | Significant inhibition | nih.gov |

α-Glucosidase: The inhibition of α-glucosidase is a key strategy in managing type 2 diabetes. Several quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of this enzyme. In one study, a series of derivatives bearing a phenoxy-acetamide moiety was evaluated, with compound 7b displaying the highest inhibition with an IC₅₀ of 14.4 µM, making it significantly more potent than the standard drug acarbose. Another study found that 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ ) was a potent non-competitive inhibitor of α-glucosidase with an IC₅₀ value of 12.5 µM. jksus.org

Carbonic Anhydrase: Quinazolinones have also been explored as inhibitors of carbonic anhydrases (CA), which are involved in various physiological processes. A series of quinazolinone analogs were tested against human carbonic anhydrase-II (hCA-II). Compound 4m was the most active inhibitor with an IC₅₀ of 8.9 μM, which was more potent than the standard drug acetazolamide (B1664987) (IC₅₀ = 18.2 μM). Kinetic studies revealed that some of these compounds act as competitive inhibitors.

Table 3: In Vitro Glycosidase and Carbonic Anhydrase Inhibition

| Compound/Analog | Target Enzyme | IC₅₀ Value | Inhibition Type | Reference |

|---|---|---|---|---|

| 7b | α-Glucosidase | 14.4 µM | Competitive | |

| CQ | α-Glucosidase | 12.5 µM | Non-competitive | jksus.org |

| 4m | Carbonic Anhydrase II | 8.9 µM | - | |

| 4d | Carbonic Anhydrase II | 14.25 µM (Kᵢ) | Competitive |

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is an enzyme implicated in vascular calcification. Quinazoline-4-piperidine sulfamides (QPS) have been identified as potent and specific inhibitors of human NPP1. The derivative QPS1 was found to be a potent, selective, and non-competitive inhibitor of human NPP1 with a Kᵢ value of 59.3 ± 5.4 nM. nih.govresearchgate.net This highlights the potential of quinazoline-based structures to inhibit enzymes outside the kinase family.

Table 4: In Vitro NPP1 Inhibition

| Compound/Analog | Target Enzyme | Kᵢ Value | Inhibition Type | Reference |

|---|---|---|---|---|

| QPS1 | NPP1 | 59.3 ± 5.4 nM | Non-competitive | nih.govresearchgate.net |

In Vitro Cellular Activity

The enzymatic inhibitory activities of this compound analogs often translate into potent effects at the cellular level, particularly in the context of cancer.

A significant number of studies have demonstrated the cytotoxic potential of quinazoline derivatives against a panel of human cancer cell lines.

A series of morpholine-substituted quinazoline derivatives were evaluated for their cytotoxic effects. Compound AK-10 showed significant activity against multiple cell lines, with IC₅₀ values of 3.15 μM in MCF-7 (breast cancer), 8.55 μM in A549 (lung cancer), and 3.36 μM in SHSY-5Y (neuroblastoma) cells. mdpi.comacs.org Similarly, compound AK-3 also displayed notable cytotoxicity with IC₅₀ values of 6.44 μM (MCF-7), 10.38 μM (A549), and 9.54 μM (SHSY-5Y). mdpi.comacs.org

Other research has expanded the scope to different cancer types. Quinazolin-4-one derivatives have shown potent anti-proliferative activity against HePG2 (liver cancer) cells, with some compounds exhibiting IC₅₀ values as low as 2.39 µM. Evaluation against the PC3 (prostate cancer) cell line has also been conducted, with various quinazoline derivatives showing activity in the micromolar range. nih.govmdpi.com

Table 5: In Vitro Cell Proliferation Inhibition by Quinazoline Analogs

| Compound/Analog | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| AK-10 | MCF-7 | Breast | 3.15 µM | mdpi.comacs.org |

| AK-10 | A549 | Lung | 8.55 µM | mdpi.comacs.org |

| AK-10 | SHSY-5Y | Neuroblastoma | 3.36 µM | mdpi.comacs.org |

| AK-3 | MCF-7 | Breast | 6.44 µM | mdpi.comacs.org |

| AK-3 | A549 | Lung | 10.38 µM | mdpi.comacs.org |

| AK-3 | SHSY-5Y | Neuroblastoma | 9.54 µM | mdpi.comacs.org |

| Quinazolin-4-one (5d ) | HePG2 | Liver | 2.39 µM | |

| Various Derivatives | PC3 | Prostate | Micromolar range | nih.govmdpi.com |

Induction of Apoptosis and Cell Cycle Modulation in Vitro

Quinazoline derivatives have been shown to exert potent anti-cancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle in cancer cell lines.

One novel quinazoline derivative, 04NB-03, effectively suppressed the viability and proliferation of hepatocellular carcinoma (HCC) cells. nih.gov Mechanistic studies showed that this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in a manner dependent on both concentration and time. nih.gov The underlying mechanism involves the accumulation of endogenous reactive oxygen species (ROS), as scavenging these ROS molecules reversed the observed cell cycle arrest and apoptosis. nih.gov

In breast cancer cell lines, another series of new quinazolin-4-one derivatives demonstrated significant apoptotic activity. nih.gov In MCF-7 cells, a lead compound from this series increased apoptotic cell death and induced cell cycle arrest in the pre-G1 and G1 phases. nih.gov In MDA-MB-231 cells, the same compound also induced apoptosis but caused cell cycle disruption at the pre-G1 and S phases. nih.gov

Further investigation into a compound designated as 5d, a 2-sulfanylquinazolin-4(3H)-one derivative, revealed broad-spectrum anti-cancer activity against liver (HepG2), breast (MCF-7, MDA-231), and cervical (HeLa) cancer cell lines. mdpi.com In HepG2 cells, compound 5d was found to arrest the cell cycle at the S phase while inducing both early and late apoptosis. mdpi.com Similarly, other research has identified quinazolinone derivatives that arrest the cell cycle at the G1 phase in HepG2 cells. researchgate.net

The following table summarizes the effects of various quinazoline analogs on cell cycle progression and apoptosis in different cancer cell lines.

| Compound/Analog | Cell Line(s) | Effect on Cell Cycle | Induction of Apoptosis | Associated Molecular Events |

| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M phase arrest | Yes | Dependent on Reactive Oxygen Species (ROS) accumulation |

| Compound 17 | MCF-7 (Breast) | Pre-G1 and G1 phase arrest | Yes | Upregulation of p53, PUMA, Bax, Caspases; Downregulation of Bcl-2 |

| MDA-MB-231 (Breast) | Pre-G1 and S phase arrest | Yes | - | |

| Compound 5d | HepG2 (Liver) | S phase arrest | Yes | Upregulation of Caspase-3, Caspase-9, Bax; Downregulation of Bcl-2 |

| Indirubin Analog | HepG2 (Liver) | G1 phase arrest | Yes | Elevated Bax/Bcl-2 ratio; Activation of caspase-3/7 cascade |

Anti-Microbial Activity against Gram-Positive and Gram-Negative Bacteria and Fungi

The quinazoline framework is a key component in compounds demonstrating a broad spectrum of antimicrobial activity. Derivatives have been developed that are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.gov

Against Gram-Positive Bacteria: Studies have proven that derivatives of quinazolin-4(3H)-one are effective against common Gram-positive pathogens. eco-vector.com Specific compounds have shown the ability to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae, two bacteria known for causing a wide range of human diseases and for their significant antibiotic resistance. eco-vector.com Other research has confirmed the activity of quinazolinone derivatives against S. aureus as well as Bacillus cereus and Listeria monocytogenes. nih.govfrontiersin.org

Against Gram-Negative Bacteria: A notable analog, 4-(3-morpholinopropylamino)-quinazoline, has been shown to restore the activity of conventional antibiotics against resistant Gram-negative bacteria. nih.gov This compound acts as an efflux pump inhibitor (EPI), specifically targeting the AcrAB-TolC and MexAB-OprM efflux pumps that bacteria use to expel antibiotics. nih.gov By inhibiting these pumps, the compound increases the intracellular concentration of antibiotics like chloramphenicol, making the resistant bacteria susceptible once again. nih.gov Various quinazolinone derivatives have also demonstrated direct antibacterial activity against Gram-negative species such as Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, and Proteus mirabilis. nih.govbiomedpharmajournal.orgnih.gov

Antifungal Activity: The antimicrobial effects of quinazoline derivatives extend to fungi. nih.gov A series of pyrazolyl-quinazolin-4(3H)-ones were screened for both antibacterial and antifungal properties, with some showing potent activity. researchgate.net Other studies have documented the effectiveness of quinazolinone derivatives against fungal species like Candida albicans and Aspergillus niger. biomedpharmajournal.org Furthermore, specific analogs have been found to be effective against plant-pathogenic fungi, including Fusarium oxysporum and Verticillium dahliae Kleb, suggesting potential applications in agriculture. researchgate.net A triazolo[1,5-a]quinazolinone compound showed particularly potent effects against Aspergillus niger, with activity equal to the standard antifungal drug fluconazole. nih.gov

The table below provides an overview of the antimicrobial spectrum of selected quinazoline analogs.

| Compound Class | Target Organism Type | Specific Pathogens |

| 4-(3-morpholinopropylamino)-quinazoline | Gram-Negative Bacteria | Efflux pump-overproducing isolates |

| Quinazolin-4(3H)-one derivatives | Gram-Positive Bacteria | Staphylococcus aureus, Streptococcus pneumoniae |

| Quinazolinone Schiff bases | Gram-Positive & Gram-Negative Bacteria | S. aureus, B. subtilis, L. monocytogenes, E. coli, P. aeruginosa, S. enteritidis |

| Pyrazolyl-quinazolin-4(3H)-ones | Bacteria & Fungi | Various |

| 2,3,6-trisubstituted Quinazolin-4-ones | Gram-Positive & Gram-Negative Bacteria, Fungi | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans |

| Triazolo[1,5-a]quinazolinone | Bacteria & Fungi | P. mirabilis, E. coli, F. oxysporum, A. niger, A. flavus, C. albicans |

| Quinazolin-4-(3H)-ones | Plant Fungi | Fusarium oxysporum, Verticillium dahliae Kleb |

Anti-Inflammatory Mechanisms at the Cellular Level

Quinazoline derivatives have been investigated for their anti-inflammatory properties, with studies pointing to specific cellular mechanisms of action. These compounds can modulate key pathways involved in the inflammatory response.

A notable example is Leniolisib, a quinazoline-based selective inhibitor of phosphoinositol-3-kinase δ (PI3Kδ). mdpi.com PI3Kδ is a crucial enzyme in the signaling pathways of immune cells. By inhibiting this enzyme, Leniolisib demonstrates potent immunomodulatory effects, suppressing the function of a wide spectrum of immune cells, including neutrophils, mast cells, monocytes, and dendritic cells. mdpi.com Another quinazoline derivative, Proquazone, is a non-steroidal anti-inflammatory agent (NSAID) used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com

More recent research has identified quinazolin-4(3H)-ones as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated, triggers the release of pro-inflammatory cytokines, playing a central role in initiating and sustaining inflammation. Inhibition of this complex represents a significant therapeutic strategy for a number of human diseases.

Receptor Binding and Modulation Studies (e.g., mGlu7 receptor)

Analogs of this compound have been designed and synthesized to act as modulators of specific neurotransmitter receptors, demonstrating their potential for treating neurological and psychiatric disorders.

A key target that has been explored is the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a receptor implicated in conditions such as schizophrenia. nih.govnih.gov The mGlu7 receptor has a low affinity for its endogenous agonist, glutamate, making it a challenging but important target for therapeutic modulation. nih.gov Researchers have successfully synthesized a library of quinazolin-4-one derivatives and identified them as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.govnih.govresearchgate.net NAMs are compounds that bind to an allosteric (non-orthosteric) site on the receptor to decrease its response to the endogenous agonist.

One compound, ALX-171 (2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one), was identified as a selective mGlu7 NAM with an IC50 value of 6.14 µM. nih.govnih.gov The activity of ALX-171 was confirmed to be mGlu7 receptor-specific through studies using knockout animals, where the compound had no effect in mice lacking the mGlu7 receptor. nih.gov This line of research justifies the further development of quinazolin-4-one derivatives as potential treatments for schizophrenia by modulating glutamatergic neurotransmission. nih.gov

Mechanistic Investigations at the Molecular Level (e.g., interaction with Bcl-2 family proteins)

At the molecular level, the apoptotic effects of quinazoline derivatives are often mediated through their interaction with the Bcl-2 family of proteins. This protein family plays a critical role in regulating the intrinsic pathway of apoptosis by controlling mitochondrial outer membrane permeabilization (MOMP). nih.gov The family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov

Several studies have shown that quinazolinone compounds can shift the balance in favor of apoptosis by altering the expression levels of these proteins. For instance, the treatment of MCF-7 breast cancer cells with a potent quinazolin-4-one derivative led to a significant decrease in the expression of the anti-apoptotic gene Bcl2 and an increase in the expression of the pro-apoptotic gene Bax. nih.gov This change in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade, ultimately executing the apoptotic program. researchgate.net

Similarly, a 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d, was found to provoke apoptosis in HepG2 liver cancer cells by downregulating the anti-apoptotic Bcl-2 gene while upregulating the pro-apoptotic genes Bax, caspase-3, and caspase-9. mdpi.com The anti-apoptotic Bcl-2 proteins function by sequestering pro-apoptotic proteins, and the ability of quinazoline derivatives to disrupt this interaction or reduce the levels of anti-apoptotic members makes them effective inducers of cancer cell death. nih.govmdpi.comnih.gov

Compound Names Table

| Abbreviated Name/Identifier | Full Chemical Name |

| 04NB-03 | Not specified in source |

| ALX-171 | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one |

| Leniolisib | (S)-3-(4-((4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)pyrrolidin-2-one |

| Proquazone | 1-isopropyl-7-methyl-4-phenyl-quinazolin-2(1H)-one |

| Gefitinib (B1684475) | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |

| Erlotinib (B232) | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

| Lapatinib | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |

| Vandetanib | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine |

| Idelalisib | (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one |

Computational and Theoretical Approaches in the Study of 4 Quinazolin 4 Ylmorpholine

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For the 4-quinazolin-4-ylmorpholine scaffold, docking studies have been instrumental in identifying potential protein targets and analyzing the specific molecular interactions that govern its binding affinity.

Researchers have employed docking simulations to screen derivatives of the quinazoline (B50416) core against a variety of cancer-related protein kinases. nih.govderpharmachemica.com For instance, a lead compound featuring a morpholine (B109124) moiety demonstrated significant hydrophobic interactions within the active site of Janus kinase 2 (JAK2), engaging with key amino acid residues such as Leu855, Ala880, Tyr931, Val911, and Met929. nih.gov In another study, quinazoline-morpholine hybrids were docked against Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2) and Epidermal Growth Factor Receptor (EGFR), with one hybrid compound showing superior docking scores of -11.744 kcal/mol and -12.407 kcal/mol against VEGFR1 and VEGFR2, respectively. nih.gov

These studies reveal a common binding pattern where the quinazoline ring system acts as a crucial scaffold. The nitrogen atoms (N-1 and N-3) of the quinazoline ring frequently form critical hydrogen bonds with backbone residues in the hinge region of kinase domains, such as the methionine residue (Met793) in EGFR. nih.govnih.gov The morpholine group attached at the C4 position typically extends into a hydrophobic pocket, forming favorable van der Waals and hydrophobic interactions that enhance binding affinity and selectivity. nih.gov Docking studies have also explored other potential targets, including RecQ helicases, PARP10, and COX-2, highlighting the versatility of the quinazoline scaffold. nih.govnih.govnih.gov

| Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| VEGFR1 | - | -11.744 | nih.gov |

| VEGFR2 | - | -12.407 | nih.gov |

| EGFR | Met793, Thr766, Thr830 | -10.359 | nih.govnih.gov |

| JAK2 | Leu855, Ala880, Tyr931, Val911, Met929 | - | nih.gov |

| PARP10 | Ala921, Leu926, Tyr932, Ile987, Ala911 | - | nih.gov |

| COX-2 | Arg121, Tyr356 | - | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For quinazoline derivatives, QSAR studies have been successfully applied to understand the structural requirements for inhibiting targets like tyrosine kinases. nih.gov These models often employ multiple linear regression (MLR) to create an equation that links molecular descriptors to inhibitory activity (e.g., pMIC or Log 1/IC50). nih.gov

Key descriptors identified in QSAR studies on 4(3H)-quinazolone derivatives include:

Topological Descriptors: Such as the first-order kappa index (κ1) and third-order chi index (χ3), which relate to molecular shape, size, and branching. nih.gov

Electronic Descriptors: Including the total dipole moment (μT), dipole moment components (μx), and atomic net charges (qN), which describe the electronic distribution within the molecule. nih.gov

Thermodynamic Descriptors: Such as hydration energy, which relates to the molecule's solubility. walisongo.ac.id

A representative QSAR model for tyrosine kinase inhibition by quinazolone derivatives might take the form: pMIC = c1(κ1) - c2(χ3) - c3(μT) - c4(μx) - c5(qN) - Constant nih.gov

This equation indicates that factors like molecular shape and specific electronic distributions are critical for activity. Such models are valuable for optimizing the this compound scaffold, suggesting modifications that could enhance its biological efficacy. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to find new molecules with potential activity.

A hypothetical pharmacophore model for a this compound-based kinase inhibitor would likely include:

One or two Hydrogen Bond Acceptors (HBA): Corresponding to the N-1 and N-3 atoms of the quinazoline ring, which are crucial for hinge binding in many kinases. nih.gov

A Hydrogen Bond Acceptor (HBA): The oxygen atom of the morpholine ring.

A Hydrophobic/Aromatic Region (HY/AR): Representing the fused benzene (B151609) ring of the quinazoline core. nih.gov

A Hydrophobic Region (HY): Representing the cyclic structure of the morpholine moiety. nih.gov

Virtual screening campaigns using such pharmacophore models have proven effective. In one notable study, virtual screening was used to identify novel JAK2 inhibitors from chemical libraries, leading to the discovery of a potent quinazoline-based compound. nih.gov The process begins with a large database of compounds, which is filtered through the pharmacophore model. Hits from this step are then typically subjected to molecular docking to refine the poses and estimate binding affinity, ultimately leading to the selection of a few promising candidates for synthesis and biological testing. derpharmachemica.comnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the binding pose predicted by docking and for understanding the detailed energetic and conformational changes that occur upon binding.

MD simulations have been applied to complexes of quinazoline-morpholine derivatives with their protein targets to validate the docking results. nih.govresearchgate.net In a study involving a quinazoline-morpholine hybrid bound to VEGFR1 and VEGFR2, MD simulations were run to assess the stability of the complex. nih.gov The results showed that the compound maintained strong hydrogen bond interactions with the active sites for over 90% of the simulation time. nih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure over time. Low and stable RMSD values (e.g., 1-2 Å) for the protein backbone and the ligand indicate a stable complex. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average position. Low RMSF values in the binding site suggest that the ligand is held tightly. researchgate.net

Binding Free Energy (ΔG): Calculations like MM-PBSA/GBSA can be performed on MD trajectories to provide a more accurate estimate of binding affinity, which often correlates well with experimental IC50 values. nih.gov

These simulations confirm that the this compound scaffold can form stable and long-lasting interactions with its biological targets, reinforcing its potential as a basis for drug design. nih.govnih.gov

| System | Simulation Time | Key Findings | Reference |

| Quinazoline-morpholine hybrid with VEGFR1/2 | >90% of simulation | Strong H-bond interactions maintained; RMSD values stable at 1-2 Å. | nih.gov |

| Quinazoline-2,4,6-triamine with EGFR-TK | - | Confirmed Met 769 as a key residue; good correlation between calculated ΔG and experimental IC50. | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-one with GABAA receptor | 40,000 ps | Complex stabilized with RMSD values of 2.5-5 Å and low RMSF values (0.05-0.2 Å). | researchgate.net |

Quantum Chemical Calculations (e.g., DFT) for Electronic and Reactive Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide insights into properties that are difficult to measure experimentally and can help explain the structure-activity relationships of compounds like this compound at a fundamental electronic level.

For quinazolinone derivatives, DFT calculations (often using the B3LYP functional with a basis set like 6-31G*) have been used to optimize ground-state geometries and calculate a range of electronic properties. mui.ac.irnih.gov These properties help in understanding the molecule's reactivity and its potential to interact with biological targets.

Key quantum chemical descriptors calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is an indicator of chemical reactivity and kinetic stability. mui.ac.ir

Ionization Potential and Electron Affinity: Measures of the energy required to remove or add an electron, respectively. mui.ac.ir

Electrostatic Potential Maps: Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are prone to interactions.

These calculated properties are often correlated with biological activity in QSAR studies and provide a theoretical foundation for the observed experimental results, guiding further chemical modifications to improve the compound's profile. mui.ac.irnih.gov

Advanced Research Perspectives and Future Directions

Design Principles for Next-Generation 4-Quinazolin-4-ylmorpholine Derivatives

The design of new this compound derivatives is guided by established structure-activity relationships (SAR) and the desire to enhance potency, selectivity, and pharmacokinetic properties. Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: A primary strategy involves replacing parts of the molecule with other fragments (bioisosteres) that retain similar biological activity but may improve other properties. This has been a important approach in the design of various quinazoline-based compounds. nih.gov

Substitution Pattern Modification: The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the morpholine (B109124) ring. nih.govresearchgate.net Researchers actively explore modifications at various positions, such as the 2, 6, and 7-positions of the quinazoline ring, to optimize interactions with biological targets. nih.govmdpi.com For instance, the introduction of different aryl groups at the C2-position and various substituents on the aniline (B41778) ring of 4-anilinoquinazolines has been shown to significantly influence their antitumor activity. researchgate.net

Hybrid Molecule Design: This approach involves combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities. For example, quinazolin-4(3H)-one-morpholine hybrids have been synthesized and evaluated as potential anti-lung cancer agents. nih.gov

Strategies for Lead Optimization and Scaffold Refinement

Once a lead compound with promising activity is identified, lead optimization and scaffold refinement are crucial for developing a viable drug candidate. Key strategies include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are conducted to understand how structural modifications impact biological activity. This involves synthesizing and testing a series of analogs to identify the most potent and selective compounds. nih.gov For example, in the development of quinazoline-based inhibitors, SAR studies have been instrumental in defining the optimal substituents for maximizing potency and selectivity. nih.gov

Improving Physicochemical and Pharmacokinetic Properties: Lead optimization also focuses on improving properties such as solubility, metabolic stability, and cell permeability. For example, researchers successfully obtained a highly water-soluble erlotinib (B232) analog with enhanced inhibitory activity against its target by focused medicinal chemistry efforts. nih.gov

Multi-Targeting Agent Design: Given the complexity of many diseases, designing compounds that can modulate multiple targets is a promising strategy. nih.gov The quinazoline scaffold is well-suited for this approach, and researchers have successfully developed quinazoline derivatives as multi-targeting agents for conditions like Alzheimer's disease. nih.govmdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

While initially explored for their anticancer properties, the therapeutic potential of this compound and related quinazoline derivatives is being investigated across a broad spectrum of diseases. mdpi.comresearchgate.net

Table 1: Investigated Therapeutic Areas for Quinazoline Derivatives

| Therapeutic Area | Specific Targets/Mechanisms |

| Cancer | EGFR, VEGFR, c-Met, CDKs, Tubulin Polymerization, DNA Repair Enzymes, RecQ helicases. nih.govnih.govnih.govnih.govnih.govresearchgate.net |

| Neurodegenerative Diseases | Cholinesterases, β-amyloid aggregation, Tau protein, Monoamine oxidases, mGlu7 receptors. nih.govnih.govmdpi.comnih.gov |

| Infectious Diseases | Antiviral, Antibacterial, Antifungal, Antimalarial. researchgate.netontosight.ai |

| Inflammatory Diseases | Anti-inflammatory activity. researchgate.net |

| Immunomodulation | Immunotropic activity. nih.govresearchgate.net |

Oncology: The primary focus has been on cancer, with derivatives targeting various protein kinases like EGFR, VEGFR, and c-Met. nih.govnih.gov Recent research has also explored their role as inhibitors of tubulin polymerization and DNA repair enzymes. nih.govresearchgate.net

Central Nervous System (CNS) Disorders: There is growing interest in the application of quinazoline derivatives for neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov These compounds are being investigated as inhibitors of cholinesterases and modulators of β-amyloid aggregation. mdpi.comnih.gov Furthermore, certain quinazolin-4-one derivatives have shown potential as negative allosteric modulators of the mGlu7 receptor, suggesting applications in treating schizophrenia. nih.govresearchgate.net

Infectious Diseases: The broad-spectrum antimicrobial activity of quinazolines makes them attractive candidates for developing new treatments for bacterial, fungal, and viral infections. researchgate.netontosight.ai

Integration of Cheminformatics and Artificial Intelligence in Compound Discovery

Modern drug discovery heavily relies on computational approaches to accelerate the identification and optimization of new drug candidates. researchgate.netyoutube.com

Virtual Screening and Molecular Docking: Cheminformatics tools are used to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. youtube.com Molecular docking studies help to predict the binding mode and affinity of compounds within the active site of a target protein, providing insights for rational drug design. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms are increasingly being used to analyze large datasets, predict compound properties, and design novel molecules with desired characteristics. These technologies have the potential to significantly shorten the drug discovery timeline.

Development of Advanced Synthetic Methodologies for Analog Libraries

The ability to efficiently synthesize a diverse library of analogs is crucial for exploring the chemical space around the this compound scaffold. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis: These techniques allow for the rapid synthesis of large numbers of compounds, facilitating comprehensive SAR studies.

Novel Catalytic Methods: Researchers are continuously developing new and more efficient catalytic methods for the synthesis of the quinazoline core and for introducing diverse functional groups. nih.gov This includes the use of copper-catalyzed reactions and microwave-assisted synthesis to improve yields and reduce reaction times. nih.govorganic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods that use less hazardous reagents and solvents. nih.gov

The continued exploration of the this compound scaffold, driven by innovative design principles, advanced optimization strategies, and the integration of cutting-edge technologies, holds immense promise for the discovery of novel and effective therapeutic agents for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.